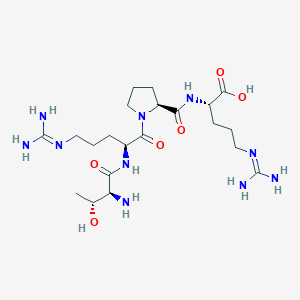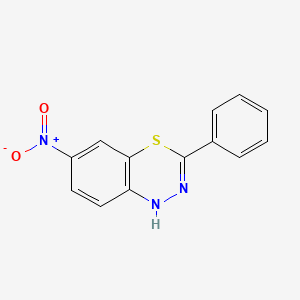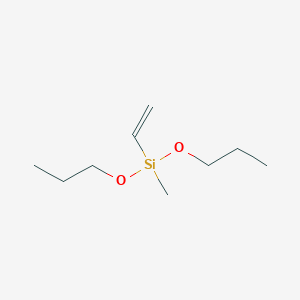
Ethenyl(methyl)dipropoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(methyl)dipropoxysilane is an organosilicon compound that features a silicon atom bonded to an ethenyl group, a methyl group, and two propoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)dipropoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of methylchlorosilane with propanol in the presence of a base, such as sodium hydroxide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)dipropoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkoxides or amines
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethenyl(methyl)dipropoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethenyl(methyl)dipropoxysilane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization or cross-linking reactions, while the propoxy groups enhance the compound’s solubility and reactivity. These properties make it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl(methyl)dipropoxysilane is unique due to its combination of ethenyl and propoxy groups, which provide a balance of reactivity and solubility. This makes it particularly useful in applications where both properties are desired, such as in the production of advanced materials and surface treatments .
Properties
CAS No. |
62883-95-8 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
ethenyl-methyl-dipropoxysilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-8-10-12(4,7-3)11-9-6-2/h7H,3,5-6,8-9H2,1-2,4H3 |
InChI Key |
QKDMJUDWTWAFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C=C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


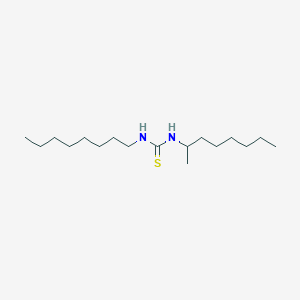
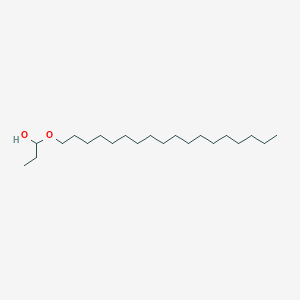
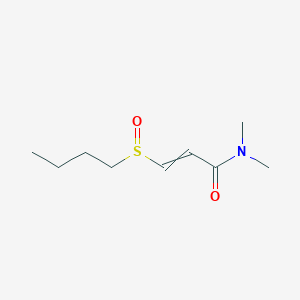
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
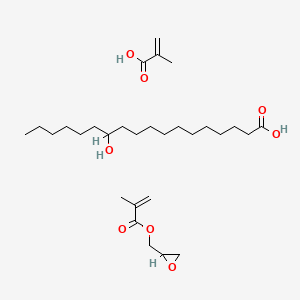
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
